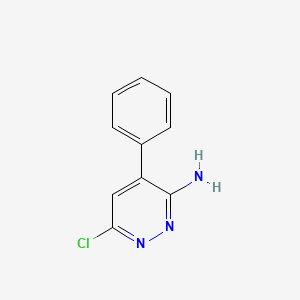

6-Chloro-4-phenylpyridazin-3-amine

Description

Overview of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, is endowed with distinct physicochemical properties that make it an attractive scaffold in modern chemical research. nih.govontosight.ai Characterized by weak basicity and a high dipole moment, the pyridazine nucleus offers unique potential for molecular interactions, including robust hydrogen-bonding capacity and π-π stacking interactions. nih.govlookchem.com These characteristics distinguish pyridazines from other diazine isomers (pyrimidine and pyrazine) and their carbocyclic analog, benzene (B151609). nih.gov

The inherent polarity of the pyridazine ring and its potential to modulate properties like lipophilicity have made it a valuable component in the design of functional molecules. nih.gov Research over the last decade has systematically explored pyridazine derivatives, leading to their application as pharmaceuticals, optical materials, and specialized ligands for catalysis. ontosight.airsc.org The versatility of the pyridazine scaffold allows for extensive functionalization, enabling chemists to fine-tune molecular properties for specific applications, ranging from medicinal chemistry to materials science. libretexts.orgnih.gov

Importance of Aminopyridazine Scaffolds in Synthetic and Mechanistic Studies

Within the broader class of pyridazine derivatives, aminopyridazines represent a particularly important scaffold. These structures are considered "privileged" in medicinal chemistry, serving as crucial intermediates and core components in the synthesis of complex, biologically active molecules. libretexts.orgnih.gov The amino group provides a key reactive site for further molecular elaboration and a critical hydrogen-bonding moiety for interacting with biological targets.

The synthesis of aminopyridazine derivatives is a subject of considerable research. A common and efficient method for their preparation involves the selective mono-amination of dichloropyridazines. For example, the reaction of 3,6-dichloropyridazine (B152260) with ammonia (B1221849) is a well-established route to produce 3-amino-6-chloropyridazine (B20888), a versatile building block for more complex structures. rsc.org This intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), to introduce aryl or heteroaryl substituents, thereby generating a diverse library of 3-amino-6-arylpyridazines. researchgate.net Such synthetic strategies are fundamental in exploring the structure-activity relationships of new chemical entities.

Positioning of 6-Chloro-4-phenylpyridazin-3-amine within Advanced Pyridazine Derivative Research

The specific compound, this compound, represents an advanced derivative within the aminopyridazine class. Its structure combines the key features of an aminopyridazine with chloro and phenyl substituents at distinct positions on the heterocyclic ring.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 944468-99-9 |

| Molecular Formula | C₁₀H₈ClN₃ |

| Molecular Weight | 205.65 g/mol |

This table contains basic identifying information for the compound.

While the synthesis of 6-aryl-substituted aminopyridazines from 3-amino-6-chloropyridazine is a common strategy, the placement of a phenyl group at the C4 position, as seen in this compound, presents a different synthetic challenge. researchgate.net Standard synthetic routes often start with precursors like 3,6-dichloropyridazine, and achieving regioselective substitution at the C4 position while retaining a chlorine at C6 and introducing an amine at C3 requires a carefully planned synthetic sequence.

The presence of three distinct functional groups—an amine, a chloro group, and a phenyl ring—on the pyridazine core makes this compound a versatile, albeit complex, building block for further chemical exploration. The chloro-substituent, in particular, can serve as a handle for subsequent cross-coupling reactions, allowing for the synthesis of more elaborate structures. researchgate.net Therefore, this compound is positioned as a valuable intermediate for creating novel and highly functionalized pyridazine derivatives in advanced chemical research.

The following table provides examples of different classes of pyridazine compounds to illustrate the chemical space in which this compound resides.

| Compound Class | Example Structure | Key Features |

| Dichloropyridazines | 3,6-Dichloropyridazine | Common starting material for nucleophilic substitution. |

| Aminochloropyridazines | 3-Amino-6-chloropyridazine | Versatile intermediate with amine and chloro functional groups. |

| Arylaminopyridazines | 3-Amino-6-arylpyridazine | Products of cross-coupling reactions, explored for biological activity. |

| Hydroxyphenylpyridazines | 6-Chloro-3-phenylpyridazin-4-ol | Features a hydroxyl group, altering solubility and reactivity. ontosight.ai |

This table illustrates various classes of pyridazine derivatives relevant to the synthesis and context of the title compound.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKMIHDDECVHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 6 Chloro 4 Phenylpyridazin 3 Amine and Its Analogs

Precursor Synthesis and Functionalization Approaches for Pyridazine (B1198779) Derivatives

The construction and modification of the pyridazine ring are fundamental to accessing a diverse range of analogs. Key strategies involve the initial formation of pyridazinone or aminopyridazine intermediates followed by the strategic introduction of substituents.

Synthesis of Substituted Pyridazinones and Aminopyridazine Intermediates

The synthesis of the pyridazine ring is often achieved through cyclization reactions. researchgate.netnih.gov A common method involves the condensation of 1,4-dicarbonyl precursors with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov For instance, the reaction of β-aroylpropionic acids with hydrazine hydrate can yield the corresponding 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones. researchgate.net Subsequent manipulation of these pyridazinone rings allows for the introduction of various functional groups.

Another critical class of intermediates is aminopyridazines. These can be prepared through several routes, including the amination of halogenated pyridazines. wur.nl The reaction of β-ketonitriles with hydrazines is a versatile method for synthesizing 5-aminopyrazoles, a related class of azole heterocycles, which proceeds through a hydrazone intermediate followed by cyclization. beilstein-journals.org This highlights a general strategy of cyclizing acyclic precursors containing appropriately positioned nitrogen and carbonyl or nitrile functionalities.

| Starting Material | Reagent | Product | Reference |

| β-Aroylpropionic acid | Hydrazine hydrate | 6-Aryl-2,3,4,5-tetrahydropyridazin-3-one | researchgate.net |

| Halogenated pyridazine | Ammonia (B1221849) or Amines | Aminopyridazine | wur.nl |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | beilstein-journals.org |

Methodologies for Introducing Halogen and Phenyl Moieties into Pyridazine Rings

The introduction of halogen and phenyl groups onto the pyridazine scaffold is a critical step in the synthesis of the target compound and its analogs. Halogenation, particularly chlorination, is often achieved by treating pyridazinones with reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) to convert the carbonyl group into a chloro or bromo substituent, respectively. nih.gov For example, 3-bromo-6-(thiophen-2-yl)pyridazine can be prepared from the corresponding thienylpyridazinone using POBr₃. nih.gov

The introduction of a phenyl group can be accomplished through several methods. One classical approach is the Friedel-Crafts acylation of an aromatic compound like benzene (B151609) with a succinic anhydride (B1165640) derivative, which, after further steps, can be cyclized to form a phenyl-substituted pyridazinone. researchgate.net More modern and versatile methods involve transition metal-catalyzed cross-coupling reactions, which are discussed in detail in a later section. These reactions allow for the direct formation of a carbon-carbon bond between the pyridazine ring and a phenyl group, often from a halogenated pyridazine precursor. thieme-connect.comresearchgate.netnih.gov

| Transformation | Reagent(s) | Key Feature | Reference |

| Pyridazinone to Halopyridazine | POCl₃ or POBr₃ | Conversion of C=O to C-Halogen | nih.gov |

| Benzene to β-Benzoylpropionic acid | Succinic anhydride, AlCl₃ | Friedel-Crafts acylation for phenyl introduction | researchgate.net |

| Halopyridazine to Phenylpyridazine | Phenylboronic acid, Pd catalyst | Direct C-C bond formation | thieme-connect.comresearchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions in Pyridazine Synthesis and Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to pyridazine chemistry has enabled the efficient formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.comresearchgate.net

Application of Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction is a powerful tool for the arylation of pyridazine rings. thieme-connect.comnih.gov This reaction involves the coupling of a halogenated pyridazine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com This method is highly efficient for creating C-C bonds and offers several advantages, including the use of readily available and relatively non-toxic reagents. nih.gov For instance, 3-chloro-6-methoxypyridazine (B157567) can be coupled with phenylboronic acid under standard Suzuki conditions to yield 3-methoxy-6-phenylpyridazine. thieme-connect.com The reaction is also effective for pyridazines bearing free amino groups, which smoothly undergo coupling with various aryl and heteroarylboronic acids. thieme-connect.com

A series of π-conjugated molecules based on pyridazine and thiophene (B33073) have been synthesized using Suzuki-Miyaura coupling, demonstrating the functionalization of the electron-deficient pyridazine ring with various (hetero)aromatic moieties. nih.govnih.gov

| Pyridazine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Methoxy-6-phenylpyridazine | thieme-connect.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄, Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | nih.govresearchgate.net |

| Aminochloropyridazine | Arylboronic acids | Pd catalyst, base | Amino-arylpyridazine | thieme-connect.com |

Palladium-Catalyzed Amination Reactions

The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. thieme-connect.comresearchgate.net This reaction allows for the coupling of a halogenated pyridazine with an amine in the presence of a palladium catalyst and a base. This methodology is particularly useful for introducing a variety of amino substituents onto the pyridazine core. The efficiency of these reactions can be influenced by the choice of palladium precursor and ligands. capes.gov.br Recent advancements have focused on developing highly active catalysts that can facilitate these transformations under mild conditions and with low catalyst loadings. nih.gov

Novel Amine Functionalization Methodologies for Pyridazinamines

The functionalization of the amino group on pyridazinamines opens up avenues for creating a wide range of derivatives with diverse properties. While classical methods for amine functionalization, such as acylation and alkylation, are widely used, novel methodologies continue to be developed.

Reductive amination, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent, is a powerful method for forming new C-N bonds. nih.gov Palladium catalysts have been shown to be effective for reductive amination reactions, particularly for the synthesis of tertiary amines. nih.gov Recent research has focused on developing catalysts that can mediate the production of sterically hindered amines. nih.gov The hydroxyl group in Pd(OH)₂ clusters has been identified as crucial for facilitating both the generation of the imine intermediate and its subsequent reduction. nih.gov These advanced catalytic systems offer high selectivity and can operate at room temperature, providing a more sustainable approach to amine functionalization. nih.gov

Regioselective Synthesis and Isomer Control in Pyridazine Systems

The precise placement of substituents on the pyridazine core is a critical aspect of medicinal chemistry, as the pharmacological activity of a compound is often intrinsically linked to its specific substitution pattern, or regioisomerism. For complex molecules such as 6-Chloro-4-phenylpyridazin-3-amine and its analogs, controlling the regiochemical outcome of synthetic reactions is paramount to ensure the desired biological properties and to avoid the challenging separation of isomeric mixtures. The inherent asymmetry of the pyridazine ring, a diazine with two adjacent nitrogen atoms, presents unique challenges and opportunities for regiocontrol. nih.govwikipedia.orgresearchgate.net Advanced synthetic methodologies have been developed to address this, focusing on cycloaddition reactions and directed functionalizations that provide predictable and high-yielding access to specific pyridazine isomers.

A prominent and highly effective strategy for the regioselective construction of the pyridazine ring is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction. This approach allows for the direct and controlled synthesis of highly substituted pyridazines. One such method involves the reaction of electron-deficient 1,2,3-triazines with electron-rich 1-propynylamines. organic-chemistry.org This reaction proceeds under simple, metal-free, and neutral conditions, offering broad substrate compatibility and furnishing 6-aryl-pyridazin-3-amines in high yields with excellent regioselectivity. organic-chemistry.orgorganic-chemistry.org The reaction mechanism favors a specific cycloaddition mode (C5/N2), which dictates the final arrangement of substituents on the pyridazine ring. organic-chemistry.org

The reaction of 1,2,4,5-tetrazines with various dienophiles is another powerful IEDDA-based method that offers a high degree of control over the final product's regiochemistry. rsc.orgrsc.org The regioselectivity of the cycloaddition between an unsymmetrically substituted tetrazine and an alkyne is governed by electronic and steric factors, and strategic choice of reactants can afford specific isomers. For instance, the reaction of 3-monosubstituted s-tetrazines with silyl (B83357) enol ethers, mediated by a Lewis acid, provides functionalized pyridazines with high regiocontrol. organic-chemistry.org

A particularly sophisticated method for isomer control involves the reaction of tetrazines with alkynyl sulfides. rsc.org This approach demonstrates that the oxidation state of a sulfur substituent on the alkyne can completely switch the regioselectivity of the cycloaddition. Treatment of a tetrazine with an alkynyl sulfide (B99878) selectively produces 4-sulfanyl-substituted pyridazines. In stark contrast, reacting the same tetrazine with the corresponding alkynyl sulfoxide (B87167) or sulfone exclusively yields the isomeric 5-sulfinyl- or 5-sulfonyl-substituted pyridazines. rsc.org This remarkable switch in regioselectivity provides a synthetic "toggle" for accessing different isomers from common precursors. The resulting sulfanylpyridazines can be further transformed, providing access to a diverse range of multisubstituted pyridazines without contamination from regioisomers. rsc.orgrsc.org

The following table summarizes the regioselective outcomes observed in the reaction between 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) and various sulfur-substituted alkynes, illustrating the directing effect of the sulfur group's oxidation state.

| Alkyne Reactant | Sulfur Group | Reaction Conditions | Major Product Isomer | Reference |

|---|---|---|---|---|

| Ethyl 1-hexyn-1-yl sulfide | Sulfanyl (-SEt) | HFIP, 40 °C | 4-Sulfanyl-pyridazine | rsc.org |

| Ethyl 1-hexyn-1-yl sulfoxide | Sulfinyl (-S(O)Et) | HFIP, 40 °C | 5-Sulfinyl-pyridazine | rsc.org |

| Ethyl 1-hexyn-1-yl sulfone | Sulfonyl (-S(O)₂Et) | Toluene, 110 °C | 5-Sulfonyl-pyridazine | rsc.org |

Beyond cycloaddition, other strategies offer regiocontrol in pyridazine synthesis. The classic condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives remains a fundamental route where the substitution pattern of the dicarbonyl precursor directly dictates the regiochemistry of the resulting pyridazine. wikipedia.org Furthermore, modern transition-metal-catalyzed C-H activation and amination reactions represent a powerful tool for the late-stage, regioselective introduction of substituents onto a pre-formed pyridazine ring. researchgate.net For example, rhodium-catalyzed C-H amination can selectively install an amino group at a specific position, guided by directing groups on the substrate, offering a direct path to complex aminopyridazines. researchgate.net These advanced methods provide chemists with a robust toolkit for the rational design and synthesis of specific pyridazine isomers, which is essential for the systematic exploration of structure-activity relationships in drug discovery programs targeting analogs of this compound.

Mechanistic Investigations of Chemical Transformations Involving the 6 Chloro 4 Phenylpyridazin 3 Amine Core

Studies on Nucleophilic Substitution Reactions at Pyridazine (B1198779) Ring Positions

The pyridazine ring in 6-chloro-4-phenylpyridazin-3-amine is electron-deficient, which makes it susceptible to nucleophilic attack. The chlorine atom at the C6 position is a good leaving group, rendering this site the primary target for nucleophilic aromatic substitution (SNAr) reactions.

Research has demonstrated that the chlorine atom can be displaced by a variety of nucleophiles. A significant application of this reactivity is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of new aryl or heteroaryl groups at the C6 position, creating a diverse range of substituted pyridazine derivatives. For instance, starting from 3-amino-6-chloropyridazine (B20888), various 3-amino-6-arylpyridazines have been synthesized in good yields. researchgate.net This methodology is directly applicable to the this compound core.

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This proceeds through a Meisenheimer-like intermediate, which is a resonance-stabilized anionic σ-complex. The subsequent departure of the chloride ion restores the aromaticity of the pyridazine ring. The presence of the electron-withdrawing nitrogen atoms in the pyridazine ring helps to stabilize the negative charge of the intermediate, thus facilitating the reaction.

Below is a table summarizing representative nucleophilic substitution reactions on related 6-chloropyridazine systems.

| Nucleophile | Reagent/Catalyst | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Amino-6-phenylpyridazine | Good | researchgate.net |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Amino-6-(thiophen-2-yl)pyridazine | Good | researchgate.net |

| Various amines | Base | 6-Amino-substituted pyridazines | Variable | nbinno.com |

Exploration of Electrophilic Aromatic Substitution on Phenyl and Pyridazine Moieties

Electrophilic aromatic substitution (EAS) on the this compound core can theoretically occur on either the phenyl ring or the pyridazine ring. However, the pyridazine ring is highly deactivated towards electrophilic attack due to the presence of two electron-withdrawing nitrogen atoms. researchgate.netgcwgandhinagar.com These nitrogen atoms significantly reduce the electron density of the ring, making it much less nucleophilic than benzene (B151609). researchgate.netgcwgandhinagar.com Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms are likely to be protonated, which further deactivates the ring. youtube.com Therefore, electrophilic substitution on the pyridazine ring itself is generally very difficult and requires harsh reaction conditions, often leading to low yields. youtube.com

The more likely site for electrophilic aromatic substitution is the pendant phenyl ring. The pyridazinyl substituent attached to the phenyl ring acts as a deactivating group and a meta-director, due to its electron-withdrawing inductive effect. This is analogous to other deactivating groups like nitro or cyano groups. Consequently, any electrophilic attack on the phenyl ring would be expected to occur at the positions meta to the C-N bond connecting the phenyl and pyridazine rings.

The general mechanism for EAS on the phenyl ring involves the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of the arenium ion to restore the aromaticity of the phenyl ring.

| Electrophilic Reagent | Expected Product (Major Isomer) |

| HNO₃/H₂SO₄ | 6-Chloro-4-(3-nitrophenyl)pyridazin-3-amine |

| Br₂/FeBr₃ | 6-Chloro-4-(3-bromophenyl)pyridazin-3-amine |

| SO₃/H₂SO₄ | 3-Amino-6-chloro-4-(3-sulfophenyl)pyridazine |

| R-Cl/AlCl₃ | 6-Chloro-4-(3-alkylphenyl)pyridazin-3-amine |

| R-COCl/AlCl₃ | 6-Chloro-4-(3-acylphenyl)pyridazin-3-amine |

Cyclization and Ring Fusion Reactions of Pyridazine Amines for Novel Heterocycle Construction

The amino group at the C3 position of this compound provides a reactive handle for the construction of fused heterocyclic systems. These reactions are of significant interest for the synthesis of novel compounds with potential biological activities. The amino group can act as a nucleophile and react with various electrophilic reagents to build a new ring fused to the pyridazine core.

A common strategy involves the reaction of the aminopyridazine with bifunctional electrophiles. For example, reaction with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or their equivalents can lead to the formation of fused pyrimidines, such as pyridazino[3,2-b]pyrimidinones.

Another important class of reactions is the construction of fused triazole or imidazole (B134444) rings. For instance, diazotization of the amino group followed by intramolecular cyclization or reaction with suitable reagents can lead to the formation of triazolopyridazines. Similarly, reaction with α-haloketones can yield imidazopyridazines.

The synthesis of pyridazino[4,5-c]pyridazines has also been reported from substituted pyridazine precursors, highlighting the versatility of the pyridazine core in constructing more complex heterocyclic frameworks. capes.gov.br

| Reagent | Fused Heterocycle |

| Diethyl malonate | Pyrimido[4,5-c]pyridazine derivative |

| α-Haloketone | Imidazo[1,2-b]pyridazine derivative |

| Hydrazine (B178648) | Pyridazino[4,5-d]pyridazine derivative |

Deaminative Chlorination Processes in Aminopyridazine Chemistry

Deaminative chlorination offers a synthetic route to replace an amino group with a chlorine atom. This transformation is particularly useful for modifying the substitution pattern of heterocyclic compounds. While the classical Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a copper(I) chloride, is a well-known method, alternative procedures have been developed to avoid the often unstable diazonium salt intermediates.

A more recent and milder approach for the deaminative chlorination of aminoheterocycles involves the use of a pyrylium reagent and a chloride source. This method has been shown to be effective for a wide range of aminoheterocycles, including pyridazines. The reaction proceeds by the formation of a pyridinium salt intermediate from the amino group and the pyrylium reagent. This pyridinium moiety then acts as a good leaving group, which is subsequently displaced by a chloride ion. This process offers high chemoselectivity and functional group tolerance.

This transformation is mechanistically distinct from direct nucleophilic substitution and provides a complementary strategy for the synthesis of chloropyridazines from their amino precursors. In the context of this compound, this reaction would offer a pathway to 3,6-dichloro-4-phenylpyridazine.

| Reagent System | Intermediate | Product |

| 1. NaNO₂, HCl2. CuCl | Diazonium salt | 3,6-Dichloro-4-phenylpyridazine |

| Pyrylium tetrafluoroborate, Chloride source | Pyridinium salt | 3,6-Dichloro-4-phenylpyridazine |

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 6-Chloro-4-phenylpyridazin-3-amine, ¹H NMR would reveal distinct signals for each unique proton. The protons on the phenyl ring would typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm), with their specific chemical shifts and splitting patterns dictated by their position relative to each other. The lone proton on the pyridazine (B1198779) ring would likely resonate as a singlet in a similar aromatic region. The protons of the amine (-NH₂) group would typically produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The spectrum would show signals for the carbons of the phenyl and pyridazine rings. The carbon atom bonded to the chlorine (C-Cl) would be identifiable by its characteristic chemical shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to definitively assign proton and carbon signals and confirm the connectivity between adjacent atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Phenyl-H | ¹H NMR | 7.40 - 7.80 | Multiplet (m) |

| Pyridazine-H | ¹H NMR | ~7.20 | Singlet (s) |

| Amine-H (NH₂) | ¹H NMR | 5.0 - 6.0 (variable) | Broad Singlet (br s) |

| Phenyl-C | ¹³C NMR | 125.0 - 135.0 | - |

| Pyridazine-C | ¹³C NMR | 115.0 - 160.0 | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound (C₁₀H₈ClN₃), HRMS provides definitive confirmation of its molecular formula. The technique would detect the molecular ion peak, and its experimentally measured mass would be compared against the theoretically calculated mass. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, where the [M+2]⁺ peak (due to the ³⁷Cl isotope) would have an intensity of approximately one-third that of the [M]⁺ peak (due to the ³⁵Cl isotope). Further analysis of the fragmentation pattern can provide additional structural information.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClN₃ |

| Calculated Monoisotopic Mass ([M]⁺ for C₁₀H₈³⁵ClN₃) | 205.04067 Da |

| Calculated Monoisotopic Mass ([M+2]⁺ for C₁₀H₈³⁷ClN₃) | 207.03772 Da |

| Expected [M]⁺:[M+2]⁺ Intensity Ratio | ~3:1 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of the chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp peaks in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations from the phenyl and pyridazine rings would be observed just above 3000 cm⁻¹. The spectrum would also show C=C and C=N stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region. The C-Cl stretch would typically appear in the fingerprint region, below 800 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic Rings (C=C, C=N) | Stretch | 1400 - 1600 |

| Alkyl Halide (C-Cl) | Stretch | 600 - 800 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Table 4: Single-Crystal X-ray Diffraction Data for the Related Compound 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.375 (3) |

| b (Å) | 10.151 (3) |

| c (Å) | 25.214 (7) |

| β (°) | 97.10 (2) |

| Volume (ų) | 2632.1 (13) |

| Z (Molecules per unit cell) | 8 |

| Final R-factor | 0.039 |

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts or starting materials. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis.

For this compound, TLC on silica gel plates would be used with a suitable mobile phase, likely a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The compound's purity would be indicated by the presence of a single spot.

HPLC, particularly in a reverse-phase setup, is the preferred method for quantitative purity determination. The compound would be passed through a column (e.g., a C18 column) with a mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid. The purity is calculated by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 5: Typical Chromatographic Conditions for Purity Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| TLC | Stationary Phase | Silica gel on aluminum plates |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixture | |

| HPLC | Mode | Reverse-Phase |

| Stationary Phase (Column) | C18 (Octadecyl-silica) | |

| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% Formic Acid) | |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

Computational Chemistry and Theoretical Studies on 6 Chloro 4 Phenylpyridazin 3 Amine Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For derivatives of 6-Chloro-4-phenylpyridazin-3-amine, DFT calculations, often using functionals like B3LYP, are employed to optimize the atomic positions by minimizing the forces on the atoms. rsc.org

These calculations provide critical information about the molecule's stability and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The analysis of partial densities of states reveals the contribution of different atomic orbitals to the frontier orbitals, offering insights into hybridization and the nature of chemical bonds. rsc.org For instance, in related heterocyclic systems, the upper valence band is often formed by p-states of heteroatoms like sulfur or nitrogen, which significantly influences the electronic properties. rsc.org

Theoretical calculations can determine various electronic properties that help characterize the molecule. researchgate.net

| Parameter | Significance | Example Calculation Level |

| Total Energy | Indicates the overall stability of the molecular structure. | B3LYP/6-311++G(d,p) researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | B3LYP/6-311++G(d,p) researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | B3LYP/6-311++G(d,p) researchgate.net |

| HOMO-LUMO Gap | An indicator of chemical reactivity, stability, and the energy of electronic transitions. | B3LYP/6-311++G(d,p) researchgate.net |

| Dipole Moment | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. | B3LYP/6-311++G(d,p) researchgate.net |

This table is interactive. Click on the headers to sort.

Conformational Analysis and Exploration of Energy Landscapes

Molecules with rotatable bonds, such as the phenyl group in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is vital as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

For derivatives of this compound, computational methods are used to explore the potential energy surface. By systematically rotating the key dihedral angles and calculating the energy of each resulting structure using DFT, researchers can identify the energy minima corresponding to stable conformers. researchgate.net The calculated Gibbs free energies for these conformers can then be used to predict their relative populations at equilibrium. researchgate.net In a study on a complex derivative, two stable conformers were isolated, and their structures were confirmed by comparing calculated NMR spectra with experimental data, demonstrating a strong correlation between the conformer ratio and their calculated Gibbs energies. researchgate.net

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angle(s) | Predicted Population |

| Conformer A | 0.00 | [Specific Angle Value] | High |

| Conformer B | +5.20 | [Specific Angle Value] | Moderate |

| Conformer C (Transition State) | +15.80 | [Specific Angle Value] | Negligible |

Note: Data in this table is illustrative of typical conformational analysis results and not specific experimental values for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT and conformational analysis provide static pictures of molecules, Molecular Dynamics (MD) simulations allow for the study of their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

A crucial aspect of these simulations is understanding the interaction with solvents, as most biological processes occur in an aqueous environment. The explicit inclusion of solvent molecules in MD simulations provides a detailed picture of solvation shells and specific interactions like hydrogen bonding. However, this is computationally expensive. A more common approach for larger systems or initial screenings is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). researchgate.net This method represents the solvent as a continuous medium with a defined dielectric constant, which simplifies the calculation while still accounting for the bulk effects of the solvent. researchgate.net Studies on related compounds have shown that properties like stability and reactivity can be significantly different in polar solvents compared to the gas phase or non-polar solvents. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for structure elucidation and verification. By combining theoretical calculations with experimental spectra, chemists can confidently assign structures, even for complex molecules or unstable conformers. researchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with a DFT functional like B3LYP, is highly effective for calculating ¹H and ¹³C chemical shifts. researchgate.net Research on a derivative of 6-chloropyridazin-3-amine demonstrated that the calculated NMR spectra, when using a PCM to model the solvent, showed excellent agreement with the experimental spectra obtained in the same solvent. researchgate.net This allows for the unambiguous assignment of signals to specific atoms in different conformers. researchgate.net Similarly, theoretical calculations can predict vibrational frequencies for Infrared (IR) and Raman spectroscopy, which correspond to specific bond stretches, bends, and other molecular vibrations. researchgate.net

| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) - GIAO/B3LYP | Difference (ppm) |

| ¹³C (C-4 Pyridazine) | 116.1 | [Calculated Value] | [Difference] |

| ¹³C (C-6 Pyridazine) | 158.5 | [Calculated Value] | [Difference] |

| ¹H (Phenyl) | 7.20 - 7.60 | [Calculated Range] | [Difference] |

Note: Experimental values are from a derivative compound researchgate.net. The table illustrates the comparative nature of such studies.

Modern approaches also leverage machine learning, trained on vast datasets of experimental and DFT-calculated values, to predict NMR shifts with high accuracy and speed, sometimes exceeding the reliability of DFT alone for certain molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For classes of compounds similar to this compound, such as other nitrogen-containing heterocycles, 3D-QSAR studies have been successfully applied. nih.govmdpi.com These models require aligning a set of molecules and calculating various molecular descriptors for each. These descriptors can be steric, electronic, hydrophobic, or topological in nature. Statistical methods are then used to build a regression model linking these descriptors to the observed biological activity (e.g., IC₅₀ values).

Commonly used descriptors in QSAR studies include:

CoMFA/CoMSIA fields: Steric and electrostatic fields surrounding the molecules.

RDF (Radial Distribution Function) descriptors: Provide information about interatomic distances. mdpi.com

3D-MorSE (3D Molecule Representation of Structures based on Electron diffraction) descriptors: Encode 3D structural information. mdpi.com

Successful QSAR models have been developed for related compounds to predict activities such as antileukemic and anticancer effects. nih.govmdpi.com These models not only predict activity but also provide visual maps that highlight which regions of the molecule are important for activity, indicating where modifications might lead to improved potency. nih.gov

| QSAR Descriptor Type | Information Encoded | Relevance to Biological Activity |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Governs electrostatic and orbital interactions with the target receptor. |

| Steric/Topological | Molecular volume, surface area, shape indices | Relates to how well the molecule fits into the receptor's binding pocket. |

| Hydrophobic | LogP (partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |

| 3D-Field Based (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | Provides a 3D map of favorable and unfavorable interaction regions. |

This table is interactive. Click on the headers to sort.

Exploration of Biological Activity Mechanisms and Molecular Interactions in Vitro Research

In Vitro Studies of Target Engagement and Mechanistic Pathways of Pyridazine (B1198779) Derivatives

In vitro studies are fundamental in elucidating how pyridazine derivatives interact with biological targets and influence cellular pathways. These controlled laboratory experiments provide initial evidence of a compound's potential therapeutic efficacy and mechanism of action.

Enzyme Inhibition Assays and Mechanistic Characterization

Enzyme inhibition assays are a key component of in vitro research, revealing the ability of pyridazine derivatives to modulate the activity of specific enzymes involved in disease processes. Notably, the anti-inflammatory potential of these compounds has been investigated through their inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX-1 and COX-2) Inhibition:

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize side effects. nih.gov

Several studies have synthesized and evaluated pyridazine and pyridazinone derivatives for their COX inhibitory activity. nih.govnih.govrsc.org For instance, a series of new pyridazine and pyridazinone derivatives were tested for their ability to inhibit human COX-1 and COX-2 enzymes. nih.gov The most active compounds demonstrated significant COX-2 inhibition, with IC50 values as low as 0.356 µM. nih.gov Molecular modeling studies of these compounds indicated a strong binding affinity towards the active site of the COX-2 enzyme. nih.gov

Another study focused on a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives. nih.govrsc.org One particular compound, 7c, was found to be a dual inhibitor of both COX-1 and COX-2. nih.govrsc.org At lower concentrations, it showed comparable inhibition of both enzymes, while at higher concentrations, the inhibition of COX-2 was more pronounced. nih.gov This dual inhibition profile suggests a different mechanism of action compared to highly selective COX-2 inhibitors. nih.govrsc.org

The following table summarizes the COX-2 inhibitory activity of selected pyridazine derivatives from a study:

| Compound | COX-2 IC50 (µM) |

| 3d | 0.425 |

| 3e | 0.519 |

| 4e | 0.356 |

| Source: nih.gov |

JNK1 Inhibition:

While the provided search results focus heavily on COX inhibition, the initial query included JNK1 (c-Jun N-terminal kinase 1). JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation. Its inhibition is a target for various diseases. Although direct in vitro inhibition data for 6-Chloro-4-phenylpyridazin-3-amine against JNK1 was not found in the provided results, the broad investigation of pyridazine derivatives in inflammatory pathways suggests this could be an area for future research.

Receptor Binding Profiling and Ligand-Protein Interaction Analysis

The interaction of pyridazine derivatives with specific receptors is another critical area of in vitro investigation. A notable target for these compounds is the Fatty Acid Binding Protein 4 (FABP4).

FABP4 Inhibitors:

FABP4, also known as aP2, is primarily expressed in adipocytes and macrophages and plays a significant role in fatty acid metabolism and inflammatory responses. nih.govnih.gov Inhibition of FABP4 is a promising therapeutic strategy for metabolic diseases and atherosclerosis. nih.gov

Research has explored pyridazinone-based molecules as potential FABP4 inhibitors. nih.gov Through computational-assisted molecular design, novel 4-amino and 4-ureido pyridazinone-based series were identified and synthesized. nih.gov The inhibitory activity of these compounds was assessed by their ability to displace a fluorescent probe from the FABP4 binding pocket, leading to a decrease in fluorescence. nih.gov This screening identified several compounds with promising FABP4 inhibitory effects. nih.gov The development of such inhibitors highlights the potential of the pyridazine scaffold in targeting proteins involved in metabolic and inflammatory pathways. nih.govnih.gov

Cellular Pathway Modulation in Defined In Vitro Model Systems

Beyond direct enzyme or receptor interactions, in vitro studies also examine how pyridazine derivatives modulate cellular pathways in specific cell models. A common model for studying inflammation is the use of lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.govnih.gov

In this model, LPS stimulates the macrophages to produce pro-inflammatory mediators. The efficacy of pyridazine derivatives is then assessed by their ability to inhibit the production of these mediators. For example, studies have shown that certain pyridazine and pyridazinone derivatives can effectively inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW264.7 cells. nih.govnih.gov Compounds that demonstrated potent inhibition of these pro-inflammatory cytokines are considered promising candidates for further development as anti-inflammatory agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Derivations from In Vitro Data for Aminopyridazines

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of aminopyridazines and evaluating their biological activity in vitro, researchers can identify key structural features required for their therapeutic effects.

For instance, in the development of 2-aminopyridine-based LRRK2 inhibitors, a comprehensive SAR study was conducted. nih.gov This involved parallel synthesis of a series of compounds and evaluation of their bioactivity, leading to the identification of compounds with significantly improved potency. nih.govnih.gov Similarly, SAR studies on 2-aminopyridine-3,5-dicarbonitrile (B1331539) compounds identified modifications that enhanced their ability to inhibit prion replication. nih.gov

In the context of antimicrobial activity, a study on 2-amino-4-chloropyridine (B16104) derivatives explored the relationship between their chemical structure and their effectiveness against various microorganisms. researchgate.net Such studies provide valuable insights for the rational design of more effective aminopyridazine-based drugs. researchgate.netresearchgate.net For example, the introduction of different substituents on the pyridine (B92270) or pyridazine ring can significantly impact the compound's interaction with its biological target.

Molecular Docking and Binding Mode Analysis in In Vitro Biochemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This in silico analysis provides valuable insights into the binding mode and helps to rationalize the observed biological activity.

In the study of pyridazine derivatives as COX-2 inhibitors, molecular docking simulations were performed to understand how the most active compounds bind to the enzyme's active site. nih.govnih.gov The results suggested a reasonable binding affinity and identified key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. nih.govnih.gov For example, the amino moiety of a pyrazole (B372694) ring in a pyrazole-pyridazine hybrid was shown to form an additional interaction with the essential amino acid Phe504 in the COX-2 active site, potentially enhancing its inhibitory effect. nih.gov

Similarly, molecular docking studies of pyridazinone derivatives as FABP4 inhibitors helped to visualize their binding mode within the protein's cavity. nih.gov These computational studies are often used in conjunction with experimental data to guide the design of new derivatives with improved binding affinity and selectivity. jocpr.comscilit.comnih.govasiapharmaceutics.info

Emerging Research Frontiers and Future Perspectives in 6 Chloro 4 Phenylpyridazin 3 Amine Research

Development of Sustainable and Green Synthetic Methodologies for Pyridazine (B1198779) Compounds

The synthesis of pyridazine derivatives has traditionally involved methods that can be resource-intensive and generate hazardous waste. rasayanjournal.co.in In response, the principles of green chemistry are being increasingly integrated into synthetic strategies to create more sustainable processes. These modern approaches prioritize financial feasibility, eco-friendliness, high yields, faster reaction rates, and minimal toxicity. rasayanjournal.co.in Key advancements include the use of safer and more sustainable techniques such as catalysis, multicomponent reactions (MCRs), microwave-assisted synthesis, solventless approaches, and the use of "green solvents" like ionic liquids or water. rasayanjournal.co.inresearchgate.net

Solvent-free techniques, in particular, offer the benefits of clean reactions, high product yields, and simplified separation and purification processes. rasayanjournal.co.in Similarly, using water as a reaction medium is gaining traction due to its low cost, safety, and non-toxic profile. researchgate.net For instance, a sustainable route to produce a bio-based pyridazine compound has been developed using guaiacol (B22219) and succinic anhydride (B1165640), both of which can be derived from biomass. researchgate.net Metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, provide a cost-effective and sustainable alternative to previous metal-catalyzed methods for synthesizing pyridazine derivatives. organic-chemistry.org These methods not only reduce environmental impact but also often lead to shorter reaction times and simpler workup procedures. rasayanjournal.co.in

Table 1: Overview of Green Synthetic Methodologies for Pyridazine Compounds

| Methodology | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. | Shorter reaction times, higher yields, improved purity. rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a product. | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often using mechanical methods like ball milling. | Clean reactions, easy separation, reduced volatile organic compound (VOC) emissions. rasayanjournal.co.in |

| Aqueous Media Synthesis | Uses water as the solvent. | Inexpensive, non-toxic, safe, and environmentally friendly. researchgate.net |

| Metal-Free Catalysis | Employs organic molecules or non-metallic catalysts to drive reactions. | Avoids toxic and expensive heavy metals, often milder conditions. organic-chemistry.org |

| Bio-based Feedstocks | Utilizes starting materials derived from renewable biomass. | Reduces reliance on petroleum, promotes sustainability. researchgate.net |

Application of Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing reaction conditions and developing new synthetic pathways. Advanced spectroscopic probes are becoming indispensable tools for real-time monitoring of these processes. Techniques like fiber-optic Near-Infrared (NIR) spectroscopy allow for in-line analysis of chemical changes as they occur, even in harsh process environments with high temperatures and pressures. researchgate.net

For instance, real-time Fourier-transform infrared (FTIR) spectroscopy can be used to study the kinetics of reactions, providing data on polymerization rates, induction periods, and final conversion. researchgate.net While spectral overlaps can sometimes complicate band assignments in NIR spectroscopy, this can be mitigated by calculating second derivative spectra. researchgate.net Femtosecond stimulated Raman spectroscopy is another powerful technique used to investigate the structural dynamics of molecules across different environments. acs.org For quantitative analysis of reaction progress and yield determination, ¹H NMR spectroscopy remains a crucial tool, allowing for precise measurements against an internal standard. acs.org The application of these real-time monitoring techniques to the synthesis of 6-Chloro-4-phenylpyridazin-3-amine and related compounds can provide unprecedented insight into reaction intermediates and transition states, facilitating the rational design of more efficient synthetic routes.

Table 2: Advanced Spectroscopic Probes for Mechanistic Analysis

| Spectroscopic Probe | Application in Real-Time Studies | Insights Gained |

|---|---|---|

| Near-Infrared (NIR) Spectroscopy | In-line monitoring of molten polymer blends and chemical reactions. researchgate.net | Real-time tracking of chemical changes, process optimization. researchgate.net |

| FTIR-ATR Spectroscopy | Studying the kinetics of photopolymerization and curing reactions. researchgate.net | Polymerization rate, induction period, final conversion, activation energy. researchgate.net |

| Femtosecond Stimulated Raman Spectroscopy | Investigating structural dynamics of molecules in different solvents. acs.org | Differentiation of electronic states, understanding solvent effects. acs.org |

| ¹H NMR Spectroscopy | Determining spectroscopic yield and monitoring reaction conversion. acs.org | Quantitative analysis of product formation over time. acs.org |

Integration of Artificial Intelligence and Machine Learning in Pyridazine Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. jddtonline.inforesearchgate.net These computational tools can process vast datasets to identify patterns, predict properties, and accelerate the design of novel molecules, including pyridazine derivatives. jddtonline.infonih.gov ML models, such as those based on quantitative structure-property relationship (QSPR) principles, are being used to forecast the efficacy of pyridazine compounds for specific applications, such as corrosion inhibition. researchgate.netresearchgate.net

In drug discovery, ML algorithms expedite crucial stages like target identification, virtual screening of compound libraries, and lead optimization. nih.govmdpi.com By analyzing complex datasets of chemical structures and biological activities, models like Support Vector Machines (SVM) and Random Forest (RF) can predict the potential of new compounds, significantly shortening the screening process. researchgate.netmdpi.com For instance, a study on pyridazine corrosion inhibitors demonstrated that augmenting the training data with virtually generated samples significantly improved the predictive accuracy of ML models, with the coefficient of determination (R²) for a Random Forest model increasing dramatically. researchgate.net This approach provides a powerful link between theoretical research and experimental synthesis, enabling the efficient design and exploration of new pyridazine-based candidates for various applications. researchgate.net

Table 3: Machine Learning in Pyridazine Research

| ML Application | Technique/Model | Objective |

|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR). researchgate.net | Predict properties like corrosion inhibition efficiency (CIE) based on molecular structure. researchgate.netresearchgate.net |

| Virtual Screening | Support Vector Machines (SVM), Deep Learning. nih.govmdpi.com | Identify potential drug candidates from large chemical databases. mdpi.com |

| Lead Optimization | Generative Adversarial Networks (GANs), Lasso Regression. nih.govnih.gov | Design novel molecules with enhanced potency, selectivity, and desired pharmacological profiles. nih.govnih.gov |

| Model Accuracy Enhancement | Virtual Sample Generation (VSG), Kernel Density Estimation (KDE). researchgate.netresearchgate.net | Improve the predictive power of ML models, especially with small datasets. researchgate.netresearchgate.net |

Expanding Applications in Catalysis and Supramolecular Chemistry

Beyond their established roles in pharmaceuticals and agrochemicals, pyridazine derivatives are finding new life in the advanced fields of catalysis and supramolecular chemistry. The pyridazine ring, with its two adjacent nitrogen atoms, possesses multiple coordination sites that make it an excellent ligand for various metal centers. rsc.org This property is being exploited to construct complex polynuclear coordination assemblies, including molecular grids and helices. rsc.org The ability to selectively introduce substituents onto the pyridazine ring provides a powerful mechanism for controlling the three-dimensional structure and coordination environment of these assemblies. rsc.org

In supramolecular chemistry, pyridazines contribute to the formation of novel architectures stabilized by intermolecular forces like hydrogen bonds and π-π stacking interactions. rsc.org These interactions can be engineered to create self-assembling systems with unique topologies. rsc.org For example, a bisimidazole pyridine-based metallo-tweezer has been shown to encapsulate drug molecules, disrupting their aggregation and enhancing their solubility through strong π-π stacking and metal coordination. acs.org In catalysis, copper(II)-catalyzed cyclization reactions have been developed for the efficient synthesis of 1,6-dihydropyridazines and pyridazines, demonstrating the role of the pyridazine core in facilitating important chemical transformations. organic-chemistry.org These expanding applications highlight the versatility of the pyridazine scaffold as a fundamental building block in materials science and coordination chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Chloro-4-phenylpyridazin-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step routes, such as condensation of chlorinated pyridazine precursors with phenyl derivatives, followed by nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 6-arylpyridazin-3-amines) are synthesized via Buchwald-Hartwig amination or Ullmann-type couplings using copper catalysts . Optimization includes temperature control (60–120°C), solvent selection (e.g., DMF or THF), and catalyst loading (e.g., Pd/C or CuI). Yield improvements are achieved through iterative purification (e.g., column chromatography) and monitoring intermediates via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 7.2–8.1 ppm for phenyl protons).

- Elemental Analysis : Validates empirical formulas (e.g., C₁₀H₈ClN₃).

- Mass Spectrometry (ESI/HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 220.05).

- X-ray Crystallography : Resolves crystal packing and bond angles for ambiguous cases .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/ingestion; store in airtight containers at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes and consult SDS for toxicity data (e.g., acute toxicity LD₅₀ > 300 mg/kg in rodents) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound when interacting with biological targets?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes (e.g., kinases).

- Mutagenesis Studies : Modify putative binding residues in target proteins (e.g., ATP-binding pockets) to assess functional changes.

- Computational Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes, validated by MD simulations .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound derivatives across different studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, IC₅₀ protocols).

- Meta-Analysis : Aggregate data from multiple sources using tools like RevMan to identify outliers.

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on phenyl) to isolate contributing factors .

Q. How can 3D-QSAR modeling be applied to predict the antileukemic activity of novel this compound analogs?

- Methodological Answer :

- CoMFA/CoMSIA : Align derivatives in a 3D grid, correlating steric/electrostatic fields with bioactivity (e.g., pIC₅₀).

- Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets (r²ₚᵣₑd > 0.6).

- Scaffold Hopping : Design analogs with predicted higher activity using Topomer CoMFA .

Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (10–90% over 30 min) for high-purity isolates (>98%).

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) via ternary phase diagrams.

- Membrane Separation : Apply nanofiltration (MWCO 300 Da) to remove low-MW byproducts .

Q. How do electronic and steric effects of substituents on the phenyl ring influence the reactivity and pharmacological properties of this compound derivatives?

- Methodological Answer :

- Hammett Analysis : Quantify substituent effects using σ/σ⁺ values (e.g., -NO₂: σ = +0.78).

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Pharmacokinetic Profiling : Measure logP (e.g., ClogP ~2.5) and permeability (Caco-2 assay) to correlate substituents with ADMET properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.